1-(2-Methoxyphenyl)-1-heptyne
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Overview
Description
1-(Hept-1-yn-1-yl)-2-methoxybenzene is an organic compound characterized by the presence of a heptynyl group attached to a methoxybenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hept-1-yn-1-yl)-2-methoxybenzene can be achieved through several methods. One common approach involves the alkynylation of methoxybenzene derivatives using copper-catalyzed cross-coupling reactions. For instance, a CuCl-catalyzed method can be employed, where the reaction is carried out in acetonitrile with t-butyl hydroperoxide as the oxidant . Another method involves the decarboxylative alkynylation of alkynoic acids using air as the oxidant, which is an environmentally friendly protocol .
Industrial Production Methods
Industrial production of 1-(Hept-1-yn-1-yl)-2-methoxybenzene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Hept-1-yn-1-yl)-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, air, or other oxidants.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-(Hept-1-yn-1-yl)-2-methoxybenzene has several scientific research applications:
Biology: The compound can be used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Hept-1-yn-1-yl)-2-methoxybenzene involves its interaction with various molecular targets and pathways. The compound can participate in catalytic cycles, where it acts as a substrate or intermediate in reactions facilitated by metal catalysts. The specific pathways and targets depend on the nature of the reactions and the catalytic systems employed .
Comparison with Similar Compounds
Similar Compounds
1-(Hept-1-yn-1-yl)-4-methoxybenzene: Similar structure with the methoxy group at the para position.
1-(Hept-1-yn-1-yl)naphthalene: Contains a naphthalene ring instead of a benzene ring.
3-(Hept-1-yn-1-yl)-2-(thiophen-2-yl)benzo[b]thiophene: Features a thiophene ring fused to a benzene ring.
Uniqueness
1-(Hept-1-yn-1-yl)-2-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methoxy group at the ortho position relative to the heptynyl group influences its electronic and steric characteristics, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C14H18O |
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Molecular Weight |
202.29 g/mol |
IUPAC Name |
1-hept-1-ynyl-2-methoxybenzene |
InChI |
InChI=1S/C14H18O/c1-3-4-5-6-7-10-13-11-8-9-12-14(13)15-2/h8-9,11-12H,3-6H2,1-2H3 |
InChI Key |
UQEIIZHFTOXJGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC1=CC=CC=C1OC |
Origin of Product |
United States |
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